![molecular formula C20H23NO6 B3457246 ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate CAS No. 307525-92-4](/img/structure/B3457246.png)
ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate
Overview
Description
“Ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate” is a chemical compound . It’s a derivative of coumarin, a type of organic compound that is often used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . The solid layer is then separated and washed by dil. HCl (100 mL, 10%), dried, and crystallized to give the final product as yellow crystals .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR (KBr) cm –1 showed absorption bands at 1690, 1680 (C=O) of lactone and ketone . 1H NMR (CDCl3) δ (ppm): 0.95 (m, 6H, 2CH3), 1.22 (m, 12H, 4CH3), 2.34 (s, 3H, CH3), 2.72 (q, 4H, 2CH2–N), 3.42 (q, 8H, 4CH2–N), 4.62 (S, 4H, 2CH2 -ph), 7.15–8.4 (m, 13H, aromatic CH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification and acylation . The amine adds to the carbonyl group of the O–acylisourea to give a tetrahedral intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure. It appears as yellow crystals . Its melting point is above 350°C .Scientific Research Applications
Synthesis of Photoactive Cellulose Derivatives
The compound is used in the synthesis of photoactive cellulose derivatives . The process involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole .
Creation of Water Soluble Polyelectrolytes
Following the esterification, a modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride is carried out . This results in water soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .
Study of Light Triggered Photodimerization
The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes is studied by means of UV–Vis spectroscopy . This photochemistry observed may be used to control the properties of the new polysaccharide derivatives .
Design of Smart Materials
The photochemistry observed in the light triggered photodimerization is of interest in the design of smart materials . These materials can respond to changes in their environment (like light) and change their properties accordingly .
Synthesis of Related Heterocycles
The compound belongs to a class of compounds that are used in the synthesis of related four-membered to seven-membered heterocycles . Many of these heterocycles show unique biological activities .
Production of Antimicrobial Derivatives
The compound is used in the production of new antimicrobial 4-methylumbelliferone derivatives . This involves a reaction with 2-(4-methyl-2-Oxo-2H-chromen-7-yloxy)acetohydrazide .
Future Directions
The future directions for research on this compound could involve exploring its potential applications in various fields. For instance, its photoactive properties could be used to control the properties of new polysaccharide derivatives, making it of interest in the design of smart materials . Additionally, its potential biological activities could be further explored for potential pharmaceutical applications .
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . They have been found to interact with various biological targets, including enzymes and receptors, leading to diverse effects.
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Coumarin derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation . The exact pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular level, including anti-inflammatory, anticoagulant, and antiviral activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules or ions. For example, the light-triggered photodimerization of chromene moieties in related compounds has been studied , suggesting that light could be an environmental factor influencing the action of this compound.
properties
IUPAC Name |
ethyl 1-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-25-20(24)14-6-8-21(9-7-14)18(22)12-26-15-4-5-16-13(2)10-19(23)27-17(16)11-15/h4-5,10-11,14H,3,6-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTGSLWRMRGBJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129021 | |
Record name | Ethyl 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
307525-92-4 | |
Record name | Ethyl 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307525-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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